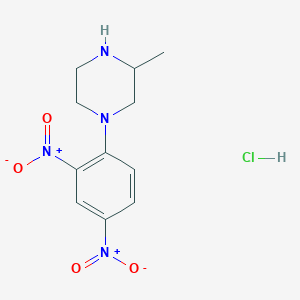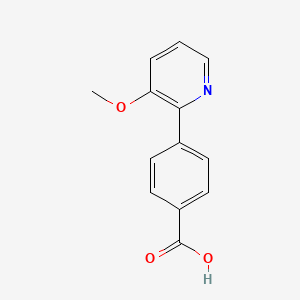
4-(3-Methoxypyridin-2-yl)benzoic acid
Vue d'ensemble
Description
“4-(3-Methoxypyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “4-(3-Methoxypyridin-2-yl)benzoic acid” is 1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Application in Organic Electronics
- Field : Organic Electronics
- Summary of Application : Derivatives of this compound may be useful in organic light-emitting diodes (OLEDs) or organic solar cells.
- Methods of Application : The specific methods of application in this field are not provided in the source.
- Results : The results or outcomes of this application are not provided in the source.
Application in Metal-Organic Frameworks
- Field : Metal-Organic Frameworks
- Summary of Application : This compound has been used in the synthesis of metal-organic frameworks .
- Methods of Application : The specific methods of application in this field are not provided in the source .
- Results : The results or outcomes of this application are not provided in the source .
Application in Metal-Organic Frameworks Synthesis
- Field : Inorganic Chemistry
- Summary of Application : This compound has been used in the synthesis of metal-organic frameworks .
- Methods of Application : Using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes formulated as ZnL2·2H2O (1), CdL2 (H2O)2·8H2O (2) and ML2 (H2O)·H2O (M = Co 3 and Ni 4) have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Results : The work indicates that the chirality of the space group for the homochiral complex 1 comes from the supramolecular packing of the 2D layers .
Application in Hypertension Treatment
- Field : Medicinal Chemistry
- Summary of Application : The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .
- Methods of Application : The specific methods of application in this field are not provided in the source .
- Results : Research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .
Application in Inorganic Chemistry
- Field : Inorganic Chemistry
- Summary of Application : This compound has been used in the synthesis of metal-organic frameworks .
- Methods of Application : Using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes formulated as ZnL2·2H2O (1), CdL2 (H2O)2·8H2O (2) and ML2 (H2O)·H2O (M = Co 3 and Ni 4) have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Results : The work indicates that the chirality of the space group for the homochiral complex 1 comes from the supramolecular packing of the 2D layers .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-methoxypyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPWELHQGMFLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699148 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyridin-2-yl)benzoic acid | |
CAS RN |
849757-80-8 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

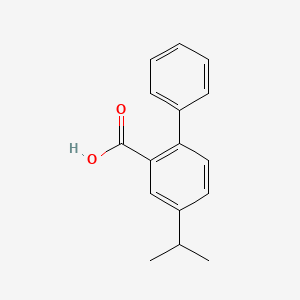
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
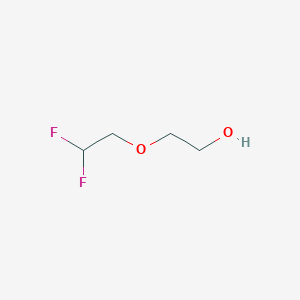
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)

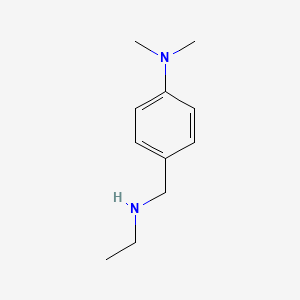
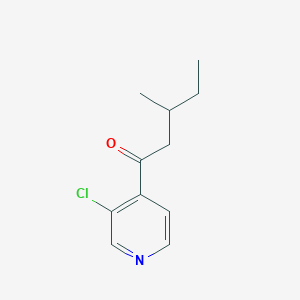
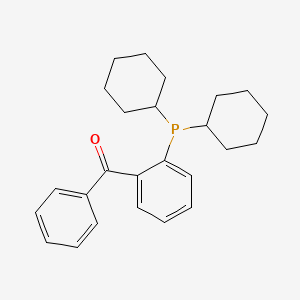
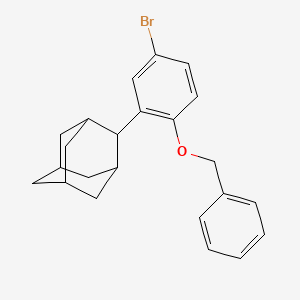
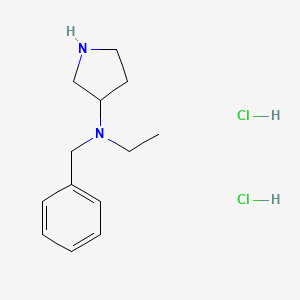
![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
